molecular formula C13H11NO2 B062155 2'-Aminobiphenyl-3-carboxylic acid CAS No. 177171-15-2

2'-Aminobiphenyl-3-carboxylic acid

Cat. No. B062155
CAS RN: 177171-15-2
M. Wt: 213.23 g/mol
InChI Key: KAOICWOHZSZVKE-UHFFFAOYSA-N
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Description

2’-Aminobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.24 . It incorporates a carboxyl functional group, CO2H, where a carbonyl and a hydroxyl group are attached to the same carbon .


Molecular Structure Analysis

The molecular structure of 2’-Aminobiphenyl-3-carboxylic acid consists of a biphenyl group with an amino group on one ring and a carboxylic acid group on the other . The InChI code for this compound is 1S/C13H11NO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,14H2,(H,15,16) .

Scientific Research Applications

Organic Synthesis

Carboxylic acids, such as 2’-Aminobiphenyl-3-carboxylic acid, play a key role in organic synthesis . They are involved in many important reactions, such as substitution, elimination, oxidation, and coupling . Their highly polar chemical structure makes them active in these reactions .

Nanotechnology

In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .

Polymers

Carboxylic acids are used in the production of polymers and biopolymers . They can be used as monomers, additives, catalysts, etc . They also play a role in the modification of synthetic or natural polymers .

Coatings and Adhesives

Carboxylic acids and their derivatives are used in the production of coatings and adhesives . Their ability to form strong bonds and resist degradation makes them suitable for these applications.

Pharmaceutical Drugs

Carboxylic acids are used in the synthesis of various pharmaceutical drugs . Their chemical properties allow them to interact with biological systems in specific ways, making them useful in drug design and delivery.

Food Additives

Carboxylic acids can be used as food additives . Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced by fermentation and are applied in the food industry .

Photopolymerization

Certain carboxylic acid derivatives have been used as photoinitiators in photo-oxidation or photo-reduction processes for photopolymerization . These compounds show a very high initiation capacity and very good polymerization profiles .

3D Printing

Carboxylic acid derivatives have also been tested in direct laser write experiments (3D printing) . They have been used in the synthesis of photocomposites based on glass fiber or carbon fiber .

properties

IUPAC Name

3-(2-aminophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOICWOHZSZVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378213
Record name 2'-amino-biphenyl-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

177171-15-2
Record name 2'-amino-biphenyl-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general procedure described in Example 3 was used with 3-chlorobenzoic acid (157 mg, 1.00 mmol), 2-aminophenylboronic acid (205 mg, 1.50 mmol), Pd(OAc)2 (2.2 mg, 0.010 mmol, 1 mol %), sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-3′-sulfonate (10.0 mg, 0.020 mmol, 2 mol %), K2CO3 (414 mg, 3.00 mmol), water (2.0 mL), 12 h, 100° C. The product was isolated as a white solid (203 mg, 95%). Mp=170° C. (lit.=173-175° C.) 1H NMR (400 MHz, d4-MeOH) δ: 8.07 (m, 1H), 7.99 (d, 1H, J=7.6 Hz), 7.65 (d, 1H, J=8.0 Hz), 7.53 (t, 1H, J=7.6 Hz), 7.13 (td, 1H, J=1.6 Hz, J=7.6 Hz), 6.84 (d, 1H, J=8.0 Hz), 6.77 (t, 1H, J=7.6 Hz). 13C NMR (125 MHz, d4-MeOH) δ: 169.9, 145.1, 141.7, 134.8, 132.6, 131.4, 131.4, 130.1, 129.9, 129.5, 128.3, 120.0, 117.6.
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step One
Name
Quantity
414 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
95%

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